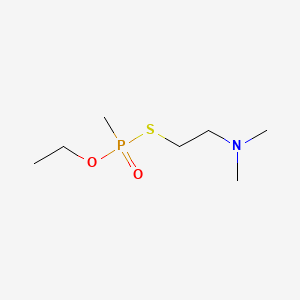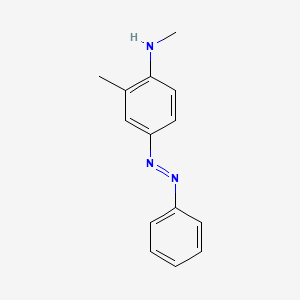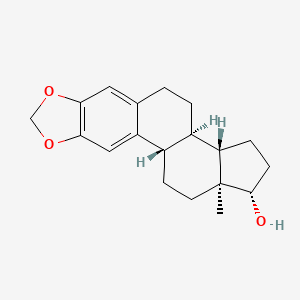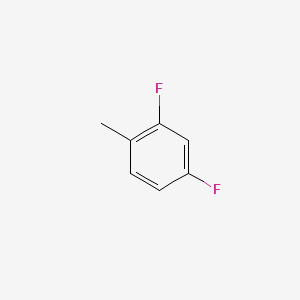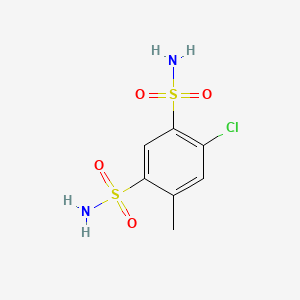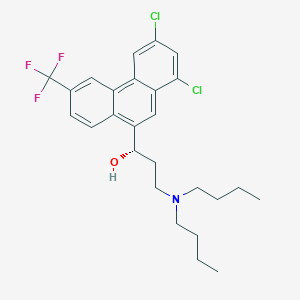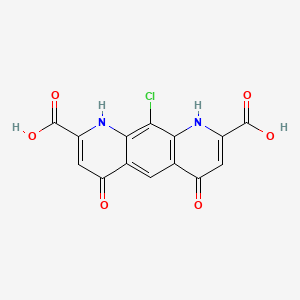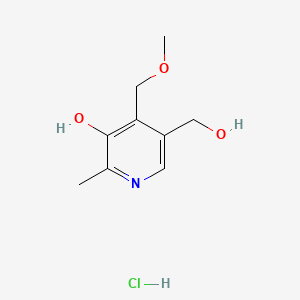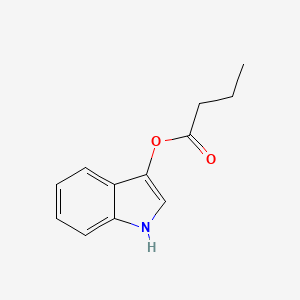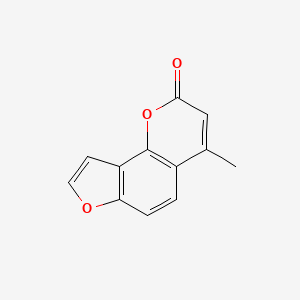![molecular formula C19H38N4O8 B1202378 2-[4-Amino-3-[3-amino-6-(aminomethyl)oxan-2-yl]oxy-2,6-dihydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol CAS No. 66065-96-1](/img/structure/B1202378.png)
2-[4-Amino-3-[3-amino-6-(aminomethyl)oxan-2-yl]oxy-2,6-dihydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-Amino-3-[3-amino-6-(aminomethyl)oxan-2-yl]oxy-2,6-dihydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol is a natural product found in Micromonospora sagamiensis with data available.
Applications De Recherche Scientifique
Hydrogen Bonding Studies
The compound's structure has been analyzed in the context of hydrogen bonding. Studies such as those by Kubicki, Bassyouni, and Codding (2000) in the Journal of Molecular Structure, reveal insights into the hydrogen bonding characteristics of similar structures, highlighting the importance of such compounds in understanding molecular interactions (Kubicki, Bassyouni, & Codding, 2000).
Synthesis and Chemical Properties
The chemical synthesis and properties of related compounds have been extensively studied. For instance, Reddy et al. (2005) in Bioconjugate Chemistry discuss the synthesis of similar compounds, emphasizing their role in chemoselective conjugation of proteins and enzymes (Reddy et al., 2005). Additionally, Dotsenko, Krivokolysko, and Litvinov (2007) in the Russian Chemical Bulletin explore aminomethylation processes involving similar structures, contributing to the synthesis of new functionally substituted heterocycles (Dotsenko, Krivokolysko, & Litvinov, 2007).
Optical Storage and Polymers
Research by Meng et al. (1996) in Macromolecules demonstrates the application of related compounds in the field of optical storage and polymer science. They discuss the cooperative motion of polar side groups in amorphous polymers and its significance (Meng et al., 1996).
Formation of Multicomponent Equilibrium Systems
Hetényi et al. (2003) in The Journal of Organic Chemistry have explored the formation and characterization of multicomponent equilibrium systems derived from isomers of aminomethylcyclohexane-diols, closely related to the compound . This research contributes to the understanding of complex chemical equilibria involving similar structures (Hetényi et al., 2003).
Metal-Organic Frameworks
Kumar and Mishra (2007) in Main Group Chemistry have investigated the synthesis of main group metal-organic frameworks derived from structures similar to the compound . Their work provides insight into the potential applications of these compounds in creating novel metal-organic frameworks (Kumar & Mishra, 2007).
Propriétés
Numéro CAS |
66065-96-1 |
|---|---|
Nom du produit |
2-[4-Amino-3-[3-amino-6-(aminomethyl)oxan-2-yl]oxy-2,6-dihydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol |
Formule moléculaire |
C19H38N4O8 |
Poids moléculaire |
450.5 g/mol |
Nom IUPAC |
2-[4-amino-3-[3-amino-6-(aminomethyl)oxan-2-yl]oxy-2,6-dihydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol |
InChI |
InChI=1S/C19H38N4O8/c1-19(27)7-28-18(13(26)16(19)23-2)31-15-11(24)5-10(22)14(12(15)25)30-17-9(21)4-3-8(6-20)29-17/h8-18,23-27H,3-7,20-22H2,1-2H3 |
Clé InChI |
HWDOCDZRMDHDSC-UHFFFAOYSA-N |
SMILES |
CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CCC(O3)CN)N)N)O)O |
SMILES canonique |
CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CCC(O3)CN)N)N)O)O |
Synonymes |
antibiotic Su-1 antibiotic Su-2 antibiotic Su-3 Su-1 antibiotic Su-2 antibiotic Su-2 complex Su-3 antibiotic |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



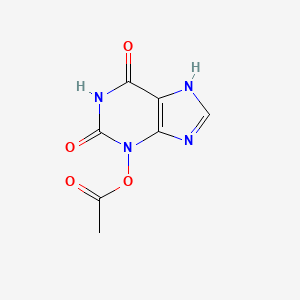
![4-(Hydroxymethyl)-8,12,12-trimethyl-2,10-dioxatetracyclo[7.4.0.01,5.09,11]tridec-4-en-3-one](/img/structure/B1202296.png)
